molecular formula C4H7ClO2<br>CH3(CH2)2OCOCl<br>C4H7ClO2 B048039 Propyl chloroformate CAS No. 109-61-5

Propyl chloroformate

Cat. No.: B048039
CAS No.: 109-61-5
M. Wt: 122.55 g/mol
InChI Key: QQKDTTWZXHEGAQ-UHFFFAOYSA-N
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Description

Propyl chloroformate (C₄H₇ClO₂; CAS 109-61-5), also known as n-propyl chloroformate or carbonochloridic acid propyl ester, is a colorless to pale yellow liquid with a pungent odor. It has a molecular weight of 122.55 g/mol, a boiling point of 105–106°C, and a density of 1.09–1.119 g/mL at 25°C . The compound is insoluble in water but miscible with organic solvents such as ethanol, ether, and benzene . Its IUPAC Standard InChIKey (QQKDTTWZXHEGAQ-UHFFFAOYSA-N) reflects its structural uniqueness among chloroformates .

This compound is widely used as an intermediate in organic synthesis, particularly in agrochemicals (e.g., pesticides) and pharmaceuticals . It acts as an acylating agent, facilitating the introduction of chloroformate functionality into target molecules . Its reactivity with amines and alcohols makes it valuable in peptide coupling and derivatization processes . However, it is highly flammable (flash point 84°F) and toxic, with hazard codes R10 (flammable), R23 (toxic by inhalation), and R34 (causes burns) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl chloroformate can be synthesized through the reaction of propanol with phosgene. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction . The general reaction is as follows:

CH3CH2CH2OH+COCl2CH3CH2CH2OCOCl+HCl\text{CH}_3\text{CH}_2\text{CH}_2\text{OH} + \text{COCl}_2 \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{OCOCl} + \text{HCl} CH3​CH2​CH2​OH+COCl2​→CH3​CH2​CH2​OCOCl+HCl

Industrial Production Methods

In industrial settings, this compound is produced by the continuous reaction of propanol with phosgene in a controlled environment to ensure safety and efficiency. The reaction is typically carried out in a closed system to prevent the release of toxic phosgene gas .

Chemical Reactions Analysis

Types of Reactions

Propyl chloroformate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Amines: Reacts with primary and secondary amines to form carbamates.

    Alcohols: Reacts with alcohols to form carbonate esters.

    Water: Hydrolyzes in the presence of water.

Major Products

    Carbamates: Formed from the reaction with amines.

    Carbonate Esters: Formed from the reaction with alcohols.

    Propanol, Carbon Dioxide, and Hydrochloric Acid: Formed from hydrolysis

Scientific Research Applications

Chemical Properties and Preparation

Propyl chloroformate is a colorless liquid with a pungent odor, synthesized through the reaction of n-propyl alcohol with phosgene. It is classified as a chloroformate ester, which makes it reactive and useful in various chemical processes. The compound has a boiling point of approximately 105 °C and is considered a lachrymator, posing risks of irritation upon exposure.

Analytical Chemistry

Derivatization Reagent:
this compound is widely used as a derivatization agent in gas chromatography (GC) and liquid chromatography (LC). It enhances the detectability of amines and other compounds in biological samples.

  • Case Study: Quantification of Biogenic Amines
    In a study focused on the quantification of serotonin, dopamine, and norepinephrine in human urine, solid-phase microextraction (SPME) combined with GC-triple quadrupole mass spectrometry was employed. This compound was utilized for derivatization, significantly improving the sensitivity and specificity of the analysis .
  • Table 1: Derivatization Efficiency of this compound
    CompoundDerivatization MethodDetection MethodReference
    Biogenic AminesSPME-GCTriple Quadrupole MS
    Corticosterone MetabolitesLiquid ChromatographyElectrospray Ionization MS
    VigabatrinLC-MS/MSPositive Ion Mode

Pharmaceutical Applications

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to form carbamates makes it valuable for creating active pharmaceutical ingredients (APIs).

  • Case Study: Synthesis of Antiepileptic Drugs
    In the development of vigabatrin, an antiepileptic drug, this compound was used for derivatization to enhance ionization efficiency during LC-MS analysis. This method allowed for accurate quantification in biological matrices .

Agrochemical Production

The compound is also utilized in the agrochemical industry for synthesizing pesticides and herbicides. Its reactivity allows for the formation of various active compounds that are essential in pest management.

  • Example: Fungicide Synthesis
    This compound acts as an intermediate in the synthesis of fungicides like Promecarb, demonstrating its utility in agricultural applications .

Environmental Analysis

In environmental chemistry, this compound is employed for the analysis of pollutants and contaminants. It aids in the derivatization of environmental samples to facilitate detection.

  • Case Study: Screening of Amines in Environmental Samples
    A study utilized this compound for the derivatization of amines in environmental matrices using SPME-GC techniques. This approach allowed for efficient screening and quantification of contaminants .

Industrial Applications

Beyond its role in synthesis and analysis, this compound finds applications in various industrial processes due to its chemical properties.

  • Flotation Agent:
    In mineral processing, this compound is used as a flotation agent to separate minerals based on their surface properties.

Mechanism of Action

Propyl chloroformate exerts its effects through nucleophilic substitution reactions. The compound reacts with nucleophiles, such as amines and alcohols, to form carbamates and carbonate esters, respectively. The reaction mechanism involves the attack of the nucleophile on the carbonyl carbon of this compound, followed by the elimination of hydrochloric acid .

Comparison with Similar Compounds

Comparison with Similar Chloroformate Compounds

Chloroformates share a general structure (R-O-CO-Cl) but exhibit distinct chemical, physical, and toxicological properties based on the alkyl/aryl group (R). Below is a detailed comparison of propyl chloroformate with its analogs:

Chemical and Physical Properties

Compound Molecular Formula Boiling Point (°C) Density (g/mL) Hydrolysis Rate (Water)
This compound C₄H₇ClO₂ 105–106 1.09–1.119 Moderate
Methyl chloroformate C₂H₃ClO₂ 71–72 1.23 Rapid
Ethyl chloroformate C₃H₅ClO₂ 93–95 1.14 Rapid
Butyl chloroformate C₅H₉ClO₂ 142–144 1.08 Slow
Phenyl chloroformate C₇H₅ClO₂ 198–200 1.32 Very slow

Key Observations :

  • Hydrolysis : Lower alkyl chloroformates (methyl, ethyl) hydrolyze rapidly in water due to their smaller steric hindrance, releasing HCl and CO₂. This compound exhibits a moderate hydrolysis rate, while aromatic derivatives (e.g., phenyl) hydrolyze slowly at room temperature .
  • Boiling Points : Increasing alkyl chain length correlates with higher boiling points (methyl < ethyl < propyl < butyl) .
  • Density : Methyl chloroformate is denser than propyl due to its compact structure .

Market Insights :

  • This compound demand is driven by agrochemical production in Asia-Pacific (China, India) and pharmaceuticals in North America .
  • Cyclopentyl and phenyl chloroformates cater to niche sectors like high-value APIs and polymers, respectively .

Biological Activity

Propyl chloroformate (PCF), a colorless liquid with the formula C₄H₇ClO₂, is primarily recognized for its applications in organic synthesis and as a reagent in various chemical reactions. However, its biological activity has garnered attention in recent research, particularly in the fields of antimicrobial activity, metabolic profiling, and toxicity. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and case studies.

This compound is classified as a chloroformate ester, which hydrolyzes in water or moist air to produce hydroxy compounds, hydrogen chloride, and carbon dioxide. It is used as a reactive intermediate in the synthesis of pharmaceuticals and agrochemicals, and also serves as a derivatizing agent in analytical chemistry for the determination of short-chain fatty acids (SCFAs) and branched-chain amino acids (BCAAs) via gas chromatography-mass spectrometry (GC-MS) .

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of compounds synthesized using this compound. For instance, research on S-(5-aryl-1,3,4-oxadiazol-2-yl) O-propyl carbonothioate revealed significant antibacterial and antifungal activities. The compounds exhibited higher antimicrobial efficacy compared to derivatives synthesized from isobutyl chloroformate .

Table 1: Antimicrobial Activity of Compounds Derived from this compound

Compound NameAntibacterial ActivityAntifungal Activity
S-(5-phenyl(2-chlorophenyl)-1,3,4-oxadiazol-2-yl) O-propyl carbonothioateHighModerate
S-(5-aryl-1,3,4-oxadiazol-2-yl) O-propyl carbonothioateModerateLow

The study found that the yield of target compounds using this compound ranged from 74% to 79%, indicating its effectiveness as a reagent in producing biologically active compounds .

Metabolic Profiling

This compound has been utilized as a derivatizing agent for the quantitative analysis of SCFAs and BCAAs in biological samples. A study demonstrated that using PCF allowed for efficient derivatization leading to enhanced detection sensitivity in GC-MS analysis. This method has been applied to various biological matrices including fecal samples from rats and humans, providing valuable insights into metabolic profiles related to dietary interventions .

Table 2: Derivatization Efficiency of this compound

Compound TypeDerivatization Efficiency (%)Detection Limit (µg/mL)
Short-chain fatty acids850.5
Branched-chain amino acids900.3

The method exhibited good precision and stability over time, making it suitable for further metabolic research .

Toxicity Profile

Despite its utility in synthesis and analysis, this compound poses significant health risks upon exposure. It can cause severe irritation to the skin and eyes, respiratory distress, and may lead to pulmonary edema upon inhalation . Chronic exposure effects remain largely untested; however, it is classified as a potential reproductive hazard due to insufficient data on its long-term impacts .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted by Ziyaev et al. evaluated various derivatives synthesized from this compound against multiple bacterial strains. Results indicated that certain derivatives had comparable or superior efficacy compared to established antibiotics .
  • Metabolic Analysis Using GC-MS : In another study focusing on metabolic disorders, researchers applied this compound for the analysis of SCFAs in fecal samples. The findings provided insights into how dietary changes impact gut microbiota composition and metabolic health .

Q & A

Basic Research Questions

Q. What are the critical physical and chemical properties of propyl chloroformate that influence its handling in laboratory settings?

  • Methodological Answer : Key properties include:

  • Boiling point : 105–106°C (requires controlled heating to prevent volatilization) .
  • Density : 1.09–1.119 g/cm³ (variations may arise from impurities; verify via gas chromatography or NMR for purity checks) .
  • Flash point : 84°F (29°C) (necessitates inert atmospheres like nitrogen during reactions to avoid flammability risks) .
  • Refractive index : 1.404 (useful for monitoring reaction progress in kinetic studies) .
    Always consult GHS safety data sheets for handling protocols, including PPE (gloves, goggles) and ventilation requirements .

Q. How can researchers safely synthesize this compound for small-scale organic reactions?

  • Methodological Answer :

  • Reaction setup : Use a three-necked flask equipped with a reflux condenser, gas inlet (for HCl trapping), and dropping funnel.
  • Procedure : React propanol with phosgene (COCl₂) under anhydrous conditions at 0–5°C to minimize side reactions. Monitor pH to ensure completion .
  • Safety : Employ scrubbers to neutralize HCl gas and conduct reactions in fume hoods with emergency showers accessible .

Q. What analytical techniques are recommended for verifying the purity of this compound?

  • Methodological Answer :

  • GC-MS : Quantify trace impurities using helium as the carrier gas with a DB-5 column (30 m × 0.25 mm) .
  • FTIR : Confirm functional groups (C=O stretch at ~1770 cm⁻¹; C-Cl at ~750 cm⁻¹) .
  • ¹H/¹³C NMR : Validate molecular structure (e.g., propyl group signals at δ 0.9–1.6 ppm for ¹H) .

Advanced Research Questions

Q. How should researchers design experiments to resolve discrepancies in reported density values (1.09 vs. 1.119 g/cm³) for this compound?

  • Methodological Answer :

  • Comparative analysis : Use pycnometry or densitometry across multiple batches, controlling for temperature (20°C ± 0.1°C).
  • Statistical validation : Apply ANOVA to assess batch-to-batch variability or instrument calibration errors .
  • Literature review : Cross-reference with peer-reviewed studies (e.g., Journal of Chemical & Engineering Data) to identify systematic measurement biases.

Q. What methodologies are appropriate for evaluating the acute inhalation toxicity of this compound in rodent models?

  • Methodological Answer :

  • Exposure protocols : Follow OECD TG 403 guidelines. Use Sprague-Dawley rats in dynamic inhalation chambers (1-hour exposure; concentrations: 100–1000 ppm) .
  • Data interpretation : Calculate LC₅₀ via Probit analysis (reported LC₅₀: 88–103 ppm for rats) and compare with AEGL-3 thresholds (1000 ppm for 10-minute exposure) .
  • Confounding factors : Control for sex-specific responses (e.g., female rats show higher tolerance) and post-exposure observation periods (14 days) .

Q. How can this compound be optimized as a derivatization reagent for neurotransmitter quantification in biological samples?

  • Methodological Answer :

  • Derivatization workflow :
  • Sample prep : Adjust urine pH to 9.0 with borate buffer.
  • Reaction : Add this compound (1:2 molar ratio to analytes) at 60°C for 30 minutes.
  • Extraction : Use solid-phase microextraction (SPME) fibers coated with polydimethylsiloxane/divinylbenzene .
  • Validation : Assess recovery rates (>90%) and limit of detection (LOD < 0.1 ng/mL) via tandem MS/MS with isotope-labeled internal standards.

Q. What statistical approaches address contradictions in toxicity data between rodent studies and AEGL recommendations?

  • Methodological Answer :

  • Dose-response modeling : Apply the Ten Berge equation (Cⁿ × t = k) to extrapolate LC₅₀ values across exposure durations .
  • Uncertainty factors : Use 3-fold reductions from AEGL-3 (lethality threshold) to estimate AEGL-2 (irreversible effects), acknowledging interspecies variability .
  • Meta-analysis : Pool data from Vernot et al. (1977) and Bio-Test (1970) to refine NOAEL/LOAEL thresholds using Bayesian statistics .

Properties

IUPAC Name

propyl carbonochloridate
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InChI

InChI=1S/C4H7ClO2/c1-2-3-7-4(5)6/h2-3H2,1H3
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InChI Key

QQKDTTWZXHEGAQ-UHFFFAOYSA-N
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Canonical SMILES

CCCOC(=O)Cl
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Molecular Formula

C4H7ClO2, Array
Record name N-PROPYL CHLOROFORMATE
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DSSTOX Substance ID

DTXSID3042342
Record name Propyl chloroformate
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Molecular Weight

122.55 g/mol
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Physical Description

N-propyl chloroformate appears as a colorless liquid. May be decomposed by water. Severely irritates skin and eyes. Very toxic by ingestion, inhalation or skin absorption. Denser than water and vapors heavier than air. Flash point 50 °F. Used to make other chemicals., Colorless liquid; Gradually decomposed by water; [Merck Index] Reacts with water evolving heat and hydrochloric acid; [CAMEO], COLOURLESS LIQUID WITH PUNGENT ODOUR.
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Record name n-Propyl chloroformate
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Boiling Point

237 to 241 °F at 760 mmHg (EPA, 1998), 112.4 °C, 115 °C
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Flash Point

-58 °F (EPA, 1998), -50 °C (-58 °F), 26 °C c.c.
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Solubility

MISCIBLE WITH BENZENE, CHLOROFORM, ETHER, Insoluble in water, Solubility in water: reaction
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Density

1.09 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.091 AT 20 °C/4 °C, 1.09 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.06
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Vapor Density

4.2 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.2 (AIR= 1), Relative vapor density (air = 1): 4.23
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Vapor Pressure

20.0 [mmHg], 20 mm Hg @ 25.3 °C, Vapor pressure, kPa at 20 °C: 2.6
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Impurities

Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates /chloroformic esters/
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Color/Form

COLORLESS LIQUID

CAS No.

109-61-5
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Record name Propyl chloroformate
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Record name n-Propyl chloroformate
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Record name Propyl chloroformate
Source EPA Acute Exposure Guideline Levels (AEGLs)
URL https://www.epa.gov/aegl/propyl-chloroformate-results-aegl-program
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Record name Carbonochloridic acid, propyl ester
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Record name Propyl chloroformate
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Record name Propyl chloroformate
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Record name PROPYL CHLOROFORMATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name N-PROPYL CHLOROFORMATE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5392
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Record name n-PROPYL CHLOROFORMATE
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1595
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Retrosynthesis Analysis

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Propyl chloroformate
Propyl chloroformate

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